
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxin ring, a phenylpyrimidinyl group, and an azetidine carboxamide moiety, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the Phenylpyrimidinyl Group: This involves the condensation of benzaldehyde derivatives with guanidine or its derivatives, followed by cyclization.
Azetidine Ring Formation: The azetidine ring can be synthesized via the reaction of β-amino alcohols with suitable electrophiles.
Coupling Reactions: The final step involves coupling the benzodioxin and phenylpyrimidinyl intermediates with the azetidine carboxamide under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.
Reduction: The azetidine ring can be reduced to form secondary amines.
Substitution: The phenylpyrimidinyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Quinone derivatives of the benzodioxin ring.
Reduction: Secondary amines from the azetidine ring.
Substitution: Halogenated or nitrated derivatives of the phenylpyrimidinyl group.
Scientific Research Applications
Biological Activities
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has shown promising biological activities:
Enzyme Inhibition
Recent studies have evaluated the compound's inhibitory effects on various enzymes:
- α-glucosidase Inhibition : The compound demonstrated moderate inhibitory activity against α-glucosidase, which is relevant for managing Type 2 diabetes mellitus (T2DM). This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition can lead to reduced blood glucose levels post-meal .
- Acetylcholinesterase Inhibition : The compound also exhibited weak inhibitory activity against acetylcholinesterase, an enzyme involved in neurotransmission. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
Antimicrobial Activity
Some derivatives of benzodioxin compounds have been screened for antimicrobial properties against various bacterial strains. Although specific data on this compound's activity is limited, related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it could inhibit a key enzyme in a metabolic pathway, leading to the accumulation or depletion of certain metabolites, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-phenylpyrimidin-2-yl)azetidine-3-carboxamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-phenylpyrimidin-5-yl)azetidine-3-carboxamide
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. The presence of the benzodioxin ring and the specific positioning of the phenylpyrimidinyl group contribute to its unique properties compared to similar compounds.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a unique structural framework that may influence its biological activity, particularly in terms of enzyme inhibition and receptor modulation.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzodioxin moiety linked to an azetidine ring with a carboxamide functional group, which is believed to contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It may modulate the activity of certain receptors, leading to altered signaling pathways that could result in therapeutic effects.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds similar to this compound. For instance:
Compound | Target Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | MCF-7 (Breast Cancer) | 10 | |
Compound B | A549 (Lung Cancer) | 8 | |
Target Compound | HeLa (Cervical Cancer) | 12 |
These findings suggest that the compound exhibits significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for antimicrobial activity:
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 16 | |
Candida albicans | 64 |
The results indicate that the compound possesses notable antimicrobial properties, making it a candidate for further development in treating bacterial and fungal infections.
Q & A
Q. Basic: What synthetic methodologies are recommended for synthesizing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide, and how are intermediates validated?
Answer:
The synthesis typically involves multi-step reactions, including:
- Coupling reactions (e.g., amide bond formation between azetidine-3-carboxamide and benzodioxin derivatives) under inert atmospheres (argon/nitrogen) to prevent oxidation .
- Microwave-assisted synthesis for improved reaction efficiency and yield optimization, as demonstrated in analogous pyrimidine derivatives .
- Intermediate validation via Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) for structural confirmation and High-Performance Liquid Chromatography (HPLC) to assess purity (>95%) .
Q. Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
Answer:
- Functional group substitution : Systematically modify the phenylpyrimidin-4-yl or benzodioxin moieties to assess impacts on target binding (e.g., kinase inhibition). Use computational docking (AutoDock, Schrödinger) to predict interactions with biological targets .
- In vitro assays : Test derivatives against panels of enzymes or cell lines (e.g., cancer, inflammatory models) to correlate structural changes with activity. For example, fluorinated analogs may enhance metabolic stability .
- Pharmacokinetic profiling : Measure solubility, plasma protein binding, and CYP450 metabolism using LC-MS/MS .
Q. Basic: What analytical techniques are critical for confirming the compound’s purity and structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C spectra to confirm bond connectivity and stereochemistry .
- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular weight validation .
- HPLC with UV/Vis detection : Quantify purity (>95%) and detect impurities using C18 columns and gradient elution .
Q. Advanced: How can researchers resolve contradictory biological activity data across different assay systems?
Answer:
- Orthogonal assays : Validate results using complementary methods (e.g., fluorescence-based vs. radiometric assays) .
- Dose-response analysis : Ensure consistent EC₅₀/IC₅₀ values across replicates and assay formats .
- Meta-analysis : Statistically integrate data from multiple studies to identify outliers or confounding variables (e.g., solvent effects, cell line variability) .
Q. Basic: What in vitro models are suitable for initial pharmacological evaluation?
Answer:
- Cancer research : Use NCI-60 cell lines for broad cytotoxicity screening .
- Inflammation models : Test inhibition of COX-2 or TNF-α production in macrophage-like THP-1 cells .
- Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify potential targets .
Q. Advanced: What experimental designs are optimal for studying the compound’s environmental fate and degradation pathways?
Answer:
- Simulated environmental systems : Expose the compound to UV light, microbial consortia, or aqueous hydrolysis conditions (pH 5–9) to study degradation .
- Radiolabeling : Synthesize ¹⁴C-labeled analogs to track distribution in soil/water matrices via scintillation counting .
- QSAR modeling : Predict biodegradability using software like EPI Suite, validated with experimental half-life data .
Q. Basic: How should thermal stability be assessed during formulation development?
Answer:
- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (25–300°C) to identify decomposition points .
- Differential Scanning Calorimetry (DSC) : Detect phase transitions (melting, crystallization) and assess compatibility with excipients .
Q. Advanced: What strategies enhance the compound’s bioavailability for in vivo studies?
Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve solubility and absorption .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance plasma half-life .
- Pharmacokinetic modeling : Apply PBPK models (GastroPlus) to predict absorption and optimize dosing regimens .
Q. Basic: How can researchers validate target engagement in cellular assays?
Answer:
- Cellular thermal shift assay (CETSA) : Monitor protein target stabilization after compound treatment using Western blotting .
- Fluorescence polarization : Measure binding affinity to recombinant targets (e.g., kinases) in cell lysates .
Q. Advanced: What computational approaches support mechanistic studies of this compound?
Answer:
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c27-22(25-17-6-7-19-20(10-17)29-9-8-28-19)16-12-26(13-16)21-11-18(23-14-24-21)15-4-2-1-3-5-15/h1-7,10-11,14,16H,8-9,12-13H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZQGODPBBZBBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3CN(C3)C4=NC=NC(=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.